molecular formula C16H24N2O3 B2911450 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1207020-47-0

3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B2911450
CAS No.: 1207020-47-0
M. Wt: 292.379
InChI Key: KUTRYFYYNFEELB-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyethyl group, a phenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps. One common method starts with the preparation of the intermediate 4-phenyltetrahydro-2H-pyran-4-ylmethanol. This intermediate is then reacted with 1-(2-methoxyethyl)isocyanate under controlled conditions to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Aldehydes, acids.

    Reduction: Amines, alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-3-phenylurea
  • 1-(2-methoxyethyl)-3-(4-methylphenyl)urea
  • 1-(2-methoxyethyl)-3-(4-chlorophenyl)urea

Uniqueness

3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-12-9-17-15(19)18-13-16(7-10-21-11-8-16)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTRYFYYNFEELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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